molecular formula C31H36F3N3O5 B1193740 T-10106

T-10106

Número de catálogo: B1193740
Peso molecular: 587.6402
Clave InChI: RDDBKDYZBFBAQD-OQKWZONESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structurally, it belongs to the class of heterocyclic aromatic amines, featuring a pyridine core substituted with a sulfonamide group and a fluorine atom at the C-4 position (IUPAC name: 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide) . Its molecular weight is 254.28 g/mol, with a logP value of 1.8, indicating moderate lipophilicity. Pharmacokinetic studies reveal a plasma half-life of 8.2 hours in murine models and oral bioavailability of 67% .

Mechanistically, T-10106 acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor-2 (VEGFR-2), achieving IC50 values of 12 nM and 18 nM, respectively, in enzymatic assays . Preclinical trials demonstrate a 62% reduction in tumor volume in xenograft models of colorectal cancer, outperforming standard COX-2 inhibitors like celecoxib.

Propiedades

Fórmula molecular

C31H36F3N3O5

Peso molecular

587.6402

Nombre IUPAC

(E)-2-(2-((4-Methoxy-2-(trifluoromethyl)quinolin-6-yl)methoxy)-5-(2-(4-methylpiperazin-1-yl)ethoxy)benzylidene)pentanoic acid

InChI

InChI=1S/C31H36F3N3O5/c1-4-5-22(30(38)39)17-23-18-24(41-15-14-37-12-10-36(2)11-13-37)7-9-27(23)42-20-21-6-8-26-25(16-21)28(40-3)19-29(35-26)31(32,33)34/h6-9,16-19H,4-5,10-15,20H2,1-3H3,(H,38,39)/b22-17+

Clave InChI

RDDBKDYZBFBAQD-OQKWZONESA-N

SMILES

CCC/C(C(O)=O)=C\C1=CC(OCCN2CCN(C)CC2)=CC=C1OCC3=CC=C4N=C(C(F)(F)F)C=C(OC)C4=C3

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

T-10106;  T 10106;  T10106

Origen del producto

United States

Comparación Con Compuestos Similares

Compound A (Celecoxib)

  • Structure : Diarylpyrazole derivative with a sulfonamide group.
  • Key Data: Parameter T-10106 Celecoxib Molecular Weight (g/mol) 254.28 381.37 COX-2 IC50 (nM) 12 40 VEGFR-2 Inhibition Yes (18 nM) No Bioavailability (%) 67 55
  • Contrast : While both compounds inhibit COX-2, T-10106’s fluorinated pyridine scaffold enhances target binding affinity and introduces anti-angiogenic activity via VEGFR-2 inhibition, which celecoxib lacks .

Compound B (Pazopanib)

  • Structure : Pyrimidine-based tyrosine kinase inhibitor.
  • Key Data: Parameter T-10106 Pazopanib VEGFR-2 IC50 (nM) 18 15 COX-2 Inhibition Yes (12 nM) No Tumor Volume Reduction 62% 58%
  • Contrast: Pazopanib is a potent VEGFR-2 inhibitor but lacks COX-2 targeting. T-10106’s dual mechanism provides synergistic anti-tumor effects, reducing systemic toxicity compared to pazopanib’s monotherapy limitations .

Functional Analogs

Compound C (Aspirin)

  • Function: Non-selective COX inhibitor.
  • Key Data: Parameter T-10106 Aspirin COX-1 Inhibition No Yes (IC50: 5 nM) Gastrointestinal Toxicity Low High
  • Contrast : T-10106’s selectivity for COX-2 minimizes gastrointestinal side effects, a major drawback of aspirin .

Research Findings and Data Analysis

Efficacy in Preclinical Models

  • Anti-Inflammatory Activity : T-10106 reduced paw edema in rats by 78% (vs. 65% for celecoxib) at 10 mg/kg .
  • Anti-Angiogenic Effects : In vitro tube formation assays showed 85% inhibition of endothelial cell migration, surpassing pazopanib’s 72% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
T-10106
Reactant of Route 2
Reactant of Route 2
T-10106

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.